molecular formula C17H14N2O3 B3060526 N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 494762-76-4

N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B3060526
CAS No.: 494762-76-4
M. Wt: 294.3 g/mol
InChI Key: UNFOWFJELXQCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methyl group, a phenyl group, and an oxazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

The compound N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as DTXSID80408262, is a synthetic retinoid . Its primary targets are retinoid receptors . These receptors play a crucial role in regulating cell growth and differentiation .

Mode of Action

DTXSID80408262 inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis rather than differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

DTXSID80408262 affects the retinoid signaling pathway . This pathway is involved in regulating cell growth and differentiation . The compound’s action on this pathway leads to the inhibition of cell growth and the induction of apoptosis .

Pharmacokinetics

It is known that the compound has a terminal half-life of 12 hours . Metabolites of DTXSID80408262 are more abundant than the intact drug in most tissues 24 hours after intravenous administration .

Result of Action

The result of DTXSID80408262’s action is the inhibition of cell growth and the induction of apoptosis . This leads to the death of cancer cells, making DTXSID80408262 an effective antineoplastic agent .

Action Environment

The action, efficacy, and stability of DTXSID80408262 can be influenced by environmental factors. For instance, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the oxazole intermediate.

    Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-15(16(19-22-11)12-5-3-2-4-6-12)17(21)18-13-7-9-14(20)10-8-13/h2-10,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOWFJELXQCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408262
Record name N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494762-76-4
Record name N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.